molecular formula C8H5IN2O B7721594 6-iodo-1H-quinazolin-4-one

6-iodo-1H-quinazolin-4-one

Cat. No.: B7721594
M. Wt: 272.04 g/mol
InChI Key: PUGXMZKDRVGIHC-UHFFFAOYSA-N
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Description

6-iodo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-1H-quinazolin-4-one typically involves the iodination of quinazolin-4-one. One common method is the reaction of quinazolin-4-one with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-iodo-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkyl halides in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Formation of 6-amino, 6-thio, or 6-alkoxy quinazolinones.

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of dihydroquinazolinones.

    Coupling: Formation of biaryl or heteroaryl derivatives.

Scientific Research Applications

6-iodo-1H-quinazolin-4-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-quinazolin-4-one
  • 6-bromo-1H-quinazolin-4-one
  • 6-fluoro-1H-quinazolin-4-one

Comparison

6-iodo-1H-quinazolin-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and may have enhanced biological activity due to the larger atomic size and different electronic effects of iodine.

Properties

IUPAC Name

6-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXMZKDRVGIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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